4,6-Dichloroquinolin-3-amine
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Overview
Description
4,6-Dichloroquinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring substituted with chlorine atoms at the 4 and 6 positions and an amino group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroquinolin-3-amine typically involves the chlorination of quinoline derivatives followed by amination. One common method is the reaction of 4,6-dichloroquinoline with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes followed by amination. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloroquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, and alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Scientific Research Applications
4,6-Dichloroquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloroquinolin-3-amine involves its interaction with various molecular targets:
Antimicrobial Activity: Inhibits the synthesis of nucleic acids and proteins in microbial cells.
Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium parasites.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with structural similarities.
Hydroxychloroquine: Used for the treatment of autoimmune diseases and has a similar mechanism of action
Uniqueness: 4,6-Dichloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it a versatile intermediate for further functionalization and derivatization .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,6-dichloroquinolin-3-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 |
InChI Key |
INSARLYGKZCQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)N |
Origin of Product |
United States |
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